molecular formula C60H59NO6 B582110 Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine CAS No. 1797884-42-4

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine

Cat. No.: B582110
CAS No.: 1797884-42-4
M. Wt: 890.133
InChI Key: QNAQZKHYOLQKSA-UHFFFAOYSA-N
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Description

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine is a complex organic compound characterized by multiple phenylmethoxy groups

Preparation Methods

The synthesis of Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, Tri-N,O,O-(4-benzyloxy)benzyl Ractopamine is unique due to its specific structural features and functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and overall chemical properties.

Properties

IUPAC Name

1-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H59NO6/c1-46(17-18-47-19-29-55(30-20-47)66-44-52-23-33-57(34-24-52)64-42-50-13-7-3-8-14-50)61(39-48-21-31-56(32-22-48)63-41-49-11-5-2-6-12-49)40-60(62)54-27-37-59(38-28-54)67-45-53-25-35-58(36-26-53)65-43-51-15-9-4-10-16-51/h2-16,19-38,46,60,62H,17-18,39-45H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAQZKHYOLQKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC3=CC=CC=C3)N(CC4=CC=C(C=C4)OCC5=CC=CC=C5)CC(C6=CC=C(C=C6)OCC7=CC=C(C=C7)OCC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H59NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

890.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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